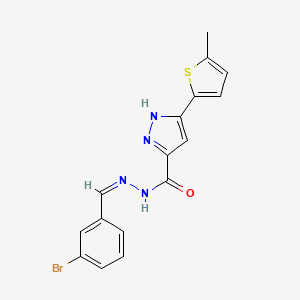

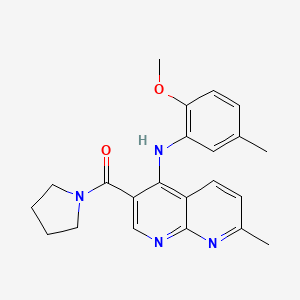

![molecular formula C22H22N2O4S B2868340 4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide CAS No. 864939-34-4](/img/structure/B2868340.png)

4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like 4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique

Novel Zinc Ion-Selective Membrane Electrode

A study utilized Sulipride, closely related to 4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, as an electroactive material for the preparation of a PVC-based Zn2+-selective electrode. This electrode demonstrated excellent selectivity over various metal ions and could determine zinc(II) contents in rock materials, showcasing the application in environmental and geological studies (Saleh & Gaber, 2001).

Carbonic Anhydrase Inhibitors

Another study highlighted the synthesis and evaluation of compounds including 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide for their inhibitory activity against carbonic anhydrase isoenzymes. Such inhibitors have potential therapeutic applications in treating disorders like glaucoma, epilepsy, and certain types of edema (Supuran, Maresca, Gregáň, & Remko, 2013).

Fluorescence Enhancement in Biochemical Probes

Glibenclamide, structurally similar to this compound, enhances the fluorescence intensity of erbium ions. This property is utilized in developing sensitive fluorimetric probes for biochemical research, highlighting the role of such compounds in improving analytical techniques for biological molecules (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Synthesis of α,β-Unsaturated N-Methoxy-N-Methylamides

Research into the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds, starting from phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide, showcases the versatility of compounds with sulfamoyl and benzamide functionalities in organic synthesis. These compounds are valuable intermediates in the development of pharmaceuticals and agrochemicals (Beney, Boumendjel, & Mariotte, 1998).

In Silico Screening for Nonlinear Optical (NLO) Activities

Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives, related in structure to the subject compound, were screened for their NLO properties. This research underscores the potential of such compounds in developing new materials for optical applications, demonstrating a bridge between organic chemistry and material science (Kiven et al., 2023).

Propriétés

IUPAC Name |

4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-3-24(19-7-5-4-6-8-19)29(26,27)21-15-9-17(10-16-21)22(25)23-18-11-13-20(28-2)14-12-18/h4-16H,3H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOVBHZGPYQWTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

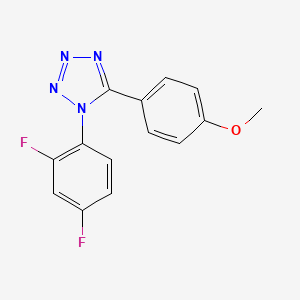

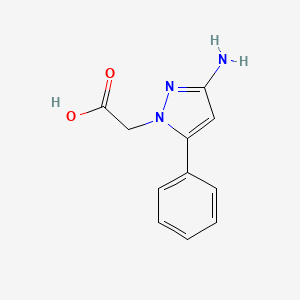

![N-(2,6-dimethylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868259.png)

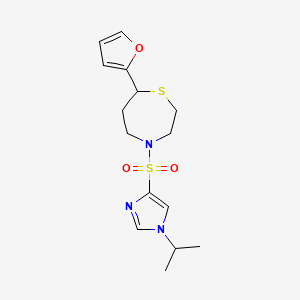

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2868262.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2868266.png)

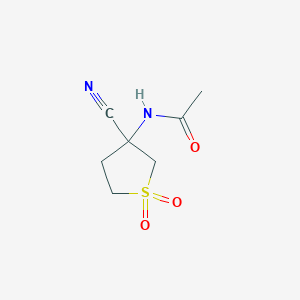

![ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2868269.png)

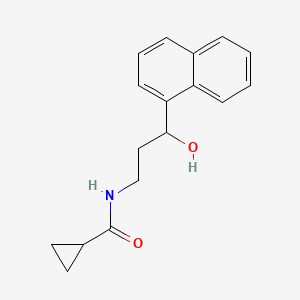

![4-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B2868274.png)

![6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2868276.png)

![Spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B2868277.png)